molecular formula C13H8F3N3O2S B3135001 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 400085-52-1

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

Cat. No.: B3135001
CAS No.: 400085-52-1
M. Wt: 327.28 g/mol
InChI Key: UFLWPALZGYDNBZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that incorporates furan, thieno, and pyridine rings with a trifluoromethyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.

    Introduction of the furan ring: This step often involves coupling reactions, such as Suzuki coupling, to attach the furan ring to the thieno[3,2-b]pyridine core.

    Addition of the trifluoromethyl group: This can be introduced using trifluoromethylation reagents under specific conditions.

    Formation of the carbohydrazide moiety: This step typically involves the reaction of the intermediate compound with hydrazine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-6-methylthieno[3,2-b]pyridine-2-carbohydrazide
  • 3-(Furan-2-yl)-6-chlorothieno[3,2-b]pyridine-2-carbohydrazide
  • 3-(Furan-2-yl)-6-bromothieno[3,2-b]pyridine-2-carbohydrazide

Uniqueness

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)6-4-8-10(18-5-6)9(7-2-1-3-21-7)11(22-8)12(20)19-17/h1-5H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLWPALZGYDNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Reactant of Route 2
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Reactant of Route 3
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Reactant of Route 4
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Reactant of Route 5
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Reactant of Route 6
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

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